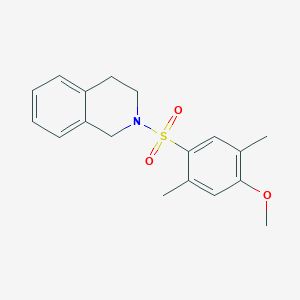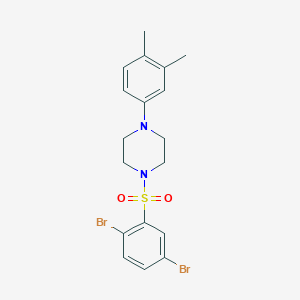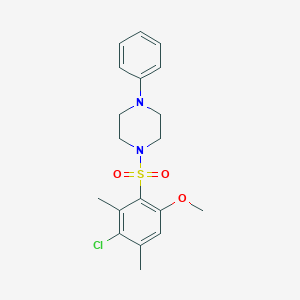
1-((3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl)-4-phenylpiperazine is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a piperazine ring, a phenyl group, and a sulfonyl group attached to a chlorinated and methoxylated dimethylphenyl moiety.
Preparation Methods
The synthesis of 1-((3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl)-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the Chlorinated Dimethylphenyl Moiety: This step involves the chlorination and methoxylation of a dimethylphenyl compound under controlled conditions.
Sulfonylation: The chlorinated dimethylphenyl compound is then subjected to sulfonylation using a suitable sulfonyl chloride reagent.
Piperazine Ring Formation: The final step involves the reaction of the sulfonylated intermediate with phenylpiperazine under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
1-((3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under appropriate conditions.
Substitution: The chlorinated moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl)-4-phenylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-((3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl)-4-phenylpiperazine can be compared with other similar compounds, such as:
3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde: This compound shares a similar chlorinated and methoxylated dimethylphenyl moiety but lacks the sulfonyl and piperazine groups.
4-Phenylpiperazine: This compound contains the piperazine ring and phenyl group but lacks the chlorinated and methoxylated dimethylphenyl moiety.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-13-17(25-3)19(15(2)18(14)20)26(23,24)22-11-9-21(10-12-22)16-7-5-4-6-8-16/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVLKSOFJGTSLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
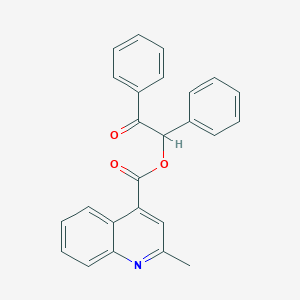
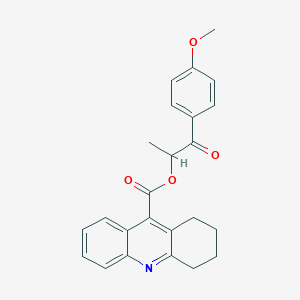
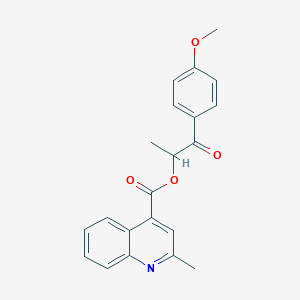
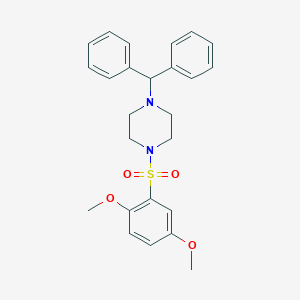
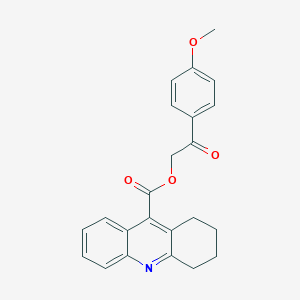
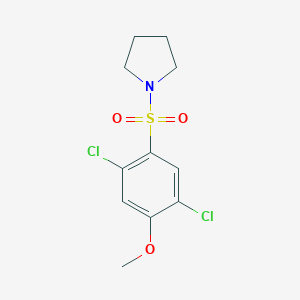
![{[5-(Pyrrolidinylsulfonyl)naphthyl]sulfonyl}pyrrolidine](/img/structure/B486357.png)
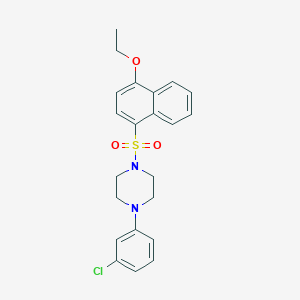
![1-[(4-Butoxyphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B486365.png)
![1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B486367.png)
![1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B486369.png)
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B486370.png)
